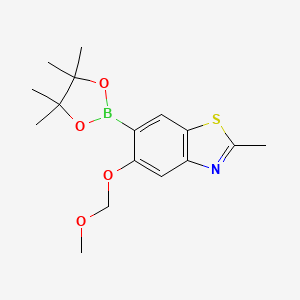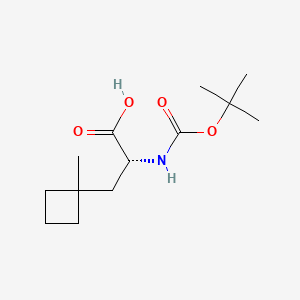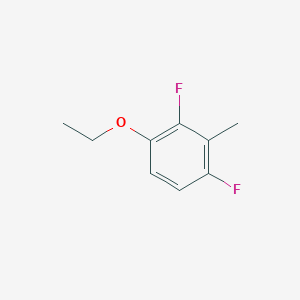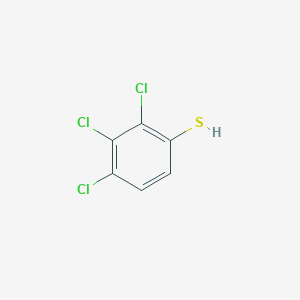
2,3,4-Trichlorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trichlorobenzenethiol is an organic compound with the molecular formula C₆H₃Cl₃S. It is a derivative of benzenethiol where three chlorine atoms are substituted at the 2, 3, and 4 positions of the benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorobenzenethiol can be synthesized through several methods, including the chlorination of benzenethiol. One common approach involves the reaction of benzenethiol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms by chlorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors where benzenethiol and chlorine gas are continuously fed into the system. The reaction mixture is then subjected to distillation to isolate the desired product. The process is optimized to achieve high yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Trichlorobenzenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the replacement of chlorine atoms with other functional groups, using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: The oxidation of this compound can yield sulfoxides and sulfones.
Reduction: Reduction typically results in the formation of 2,3,4-trichlorobenzene.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,4-Trichlorobenzenethiol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: this compound is employed in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
2,3,4-Trichlorobenzenethiol is structurally similar to other halogenated benzenethiols, such as 2,4,5-trichlorobenzenethiol and 2,5-difluoro-3,4,6-trichlorobenzenethiol. its unique substitution pattern and chemical properties distinguish it from these compounds. The presence of three chlorine atoms at specific positions on the benzene ring contributes to its distinct reactivity and applications.
Comparaison Avec Des Composés Similaires
2,4,5-Trichlorobenzenethiol
2,5-Difluoro-3,4,6-trichlorobenzenethiol
1,2,4-Trifluorotrichlorobenzene
Propriétés
Numéro CAS |
27941-98-6 |
|---|---|
Formule moléculaire |
C6H3Cl3S |
Poids moléculaire |
213.5 g/mol |
Nom IUPAC |
2,3,4-trichlorobenzenethiol |
InChI |
InChI=1S/C6H3Cl3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
Clé InChI |
PJFUHFZHSSLCTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1S)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


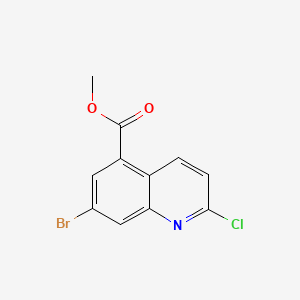
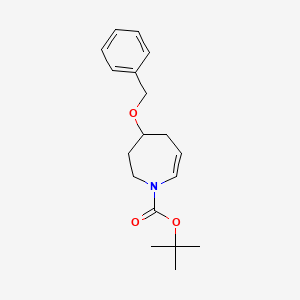
![Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate](/img/structure/B15362617.png)
![Tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate;oxalic acid](/img/structure/B15362619.png)
![4,6-Dibromo-1H-imidazo[4,5-C]pyridine](/img/structure/B15362628.png)
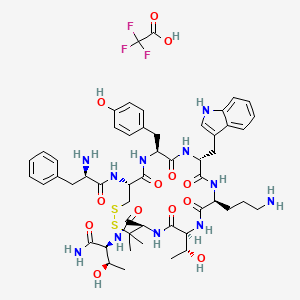
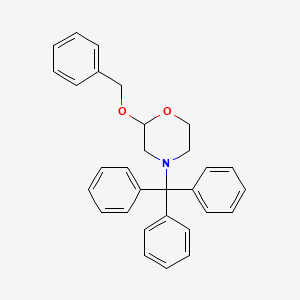
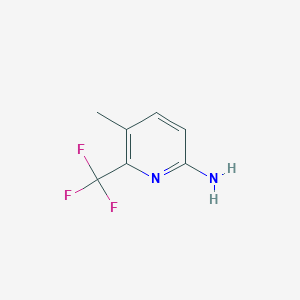
![2'-Chloro-4-hydroxy-6,5'-dimethyl-[1,4]bipyridinyl-2-one](/img/structure/B15362643.png)
